13-butyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
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Overview
Description
1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex heterocyclic compound. It features a unique fusion of furo, pyrido, and pyrimidine rings, making it a subject of interest in medicinal chemistry and pharmaceutical research. The presence of a fluorophenyl group adds to its potential biological activity, making it a candidate for various therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can control cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth, differentiation, migration, and metabolism. By inhibiting protein kinases, it disrupts the normal functioning of these pathways, leading to changes in cell behavior .
Result of Action
The result of the compound’s action is the inhibition of cell growth, differentiation, migration, and metabolism. This can lead to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of a fluorophenyl-substituted pyrimidine derivative with a butyl-substituted furan compound under acidic or basic conditions to facilitate cyclization and formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for conditions where fluorinated compounds have shown efficacy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Pyrido[2,3-d]pyrimidine: Shares the pyrido and pyrimidine rings but lacks the furo ring.
Fluorophenyl-substituted derivatives: Compounds with similar fluorophenyl groups but different core structures.
Uniqueness
1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of rings and substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
13-butyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-2-3-7-23-16-15(17(24)22-19(23)26)13(10-5-4-6-11(20)8-10)14-12(21-16)9-27-18(14)25/h4-6,8,13,21H,2-3,7,9H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRHCGMCXQQKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=CC=C4)F)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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